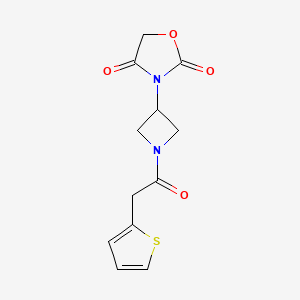
3-(1-(2-(チオフェン-2-イル)アセチル)アゼチジン-3-イル)オキサゾリジン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione" is a heterocyclic molecule that appears to be related to various research efforts in synthesizing novel organic compounds with potential biological activities. The structure of this compound suggests that it contains both oxazolidine and azetidinone moieties, which are of significant interest in medicinal chemistry due to their presence in bioactive molecules.
Synthesis Analysis
The synthesis of related azetidinone compounds has been described in the literature. For instance, a series of azetidinones were synthesized from the reaction of oxazolidinone with aromatic imines, using thionyl chloride and triethylamine as a base . This process involves the formation of an acid chloride intermediate, which then undergoes a [2+2] cycloaddition with the imines to form the azetidinone ring. Similarly, the synthesis of 4-thioxoazetidin-2-ones has been achieved through photocyclization of thiocarbamates or by thionation of azetidine-2,4-diones .
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been elucidated using X-ray diffraction studies. For example, the structure of a compound resulting from an oxidative ring transformation was established by X-ray diffraction . This highlights the importance of structural analysis in understanding the behavior and properties of such compounds.
Chemical Reactions Analysis
The chemical reactivity of azetidinones and oxazolidinones has been explored in various studies. An interesting reaction involving the oxidative ring transformation of diastereoisomeric azetidinones using cerium (IV) ammonium nitrate (CAN) has been reported, which leads to different products depending on the stereochemistry of the starting materials . Additionally, 1,3-dipolar cycloaddition reactions have been utilized to construct spirocyclic structures involving pyrrolidine-thia(oxa)zolidinediones .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives have been studied, particularly in the context of their biological activity. For instance, azetidinones derived from (R)-(-)-4-Phenyl-2 oxazolidinone have been shown to exhibit superior antimicrobial properties compared to their oxazolidinone counterparts, with significant activity against both gram-positive and gram-negative bacteria . This suggests that the azetidinone ring and hydrophobic alkyl side chains play a crucial role in enhancing the antibacterial efficacy of these molecules.
科学的研究の応用
もちろんです! 3-(1-(2-(チオフェン-2-イル)アセチル)アゼチジン-3-イル)オキサゾリジン-2,4-ジオンの科学研究への応用に関する包括的な分析を、6つの独自の分野に焦点を当ててご紹介します。
医薬品開発
この化合物は、特に新薬開発において、医薬品研究の可能性を示しています。チオフェン環とオキサゾリジン-2,4-ジオン部分を組み合わせた独自の構造により、特定の生物学的経路を標的とする候補となる可能性があります。 研究者は、オキサゾリジン環が細菌感染症の治療に効果があることが知られていることから、新規抗生物質の開発におけるこの化合物の使用を検討しています .
抗癌研究
この化合物の構造的特徴は、抗癌研究にとって有望な候補となっています。研究では、癌細胞の増殖を阻害し、アポトーシス(プログラム細胞死)を誘導する能力が調査されています。 チオフェン環は、癌細胞の代謝とシグナル伝達経路を阻害する可能性があることが特に注目されています .
神経保護剤
研究では、この化合物の神経保護の可能性にも注目しています。血液脳関門を通過し、神経受容体と相互作用する能力により、アルツハイマー病やパーキンソン病などの神経変性疾患の治療薬候補となっています。 神経組織における酸化ストレスと炎症を軽減するこの化合物の効果は、主要な研究分野です.
抗ウイルス用途
効果的な抗ウイルス剤の必要性が高まっていることから、この化合物は、ウイルス複製を阻害する可能性について研究されています。 この独自の化学構造により、ウイルス酵素とタンパク質を阻害することができ、インフルエンザやHIVなどのウイルス感染症の治療薬候補となります.
農業化学
農業化学の分野では、この化合物は、殺虫剤や除草剤としての可能性が検討されています。作物に害を与えることなく、害虫や雑草の成長と発達を阻害する能力は、重要な研究分野です。 この化合物の安定性とさまざまな環境条件における有効性は、研究されている重要な要素です.
特性
IUPAC Name |
3-[1-(2-thiophen-2-ylacetyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c15-10(4-9-2-1-3-19-9)13-5-8(6-13)14-11(16)7-18-12(14)17/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZKJUBFGAVSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CS2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-Chloropropanoylamino)propyl]-3-methylfuran-2-carboxamide](/img/structure/B2538762.png)
![[5-[(2-Ethylpiperidin-1-yl)methyl]-1-methylpyrazol-4-yl]methanamine](/img/structure/B2538763.png)
![4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine](/img/structure/B2538764.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2538766.png)


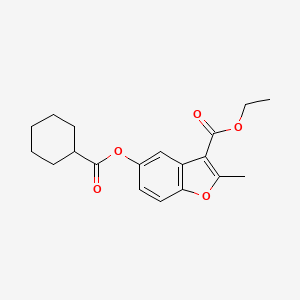

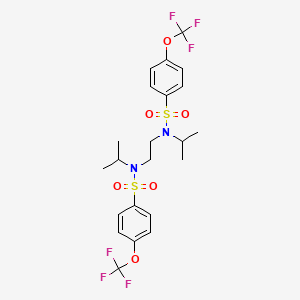
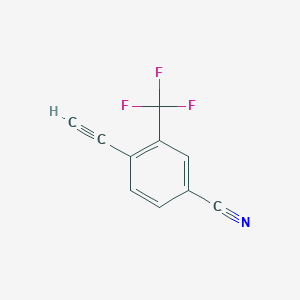
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2538776.png)
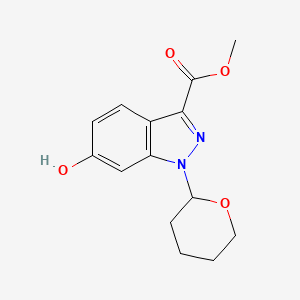

![2-Methyl-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2538784.png)